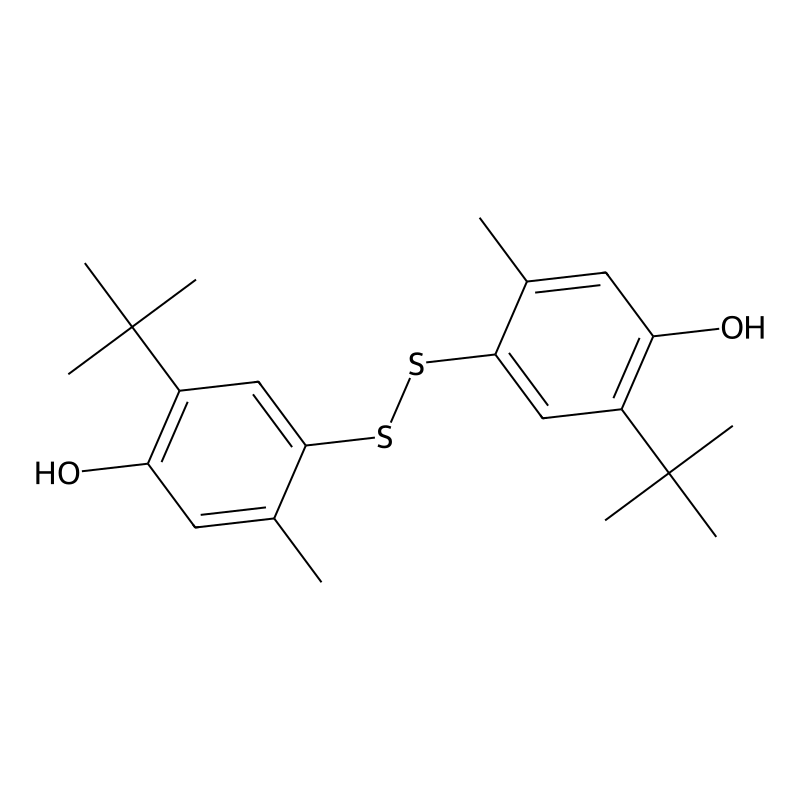

4,4'-Thiodi(3-methyl-6-tert-butylphenol)

Content Navigation

Problem: Ester-based hindered phenols hydrolyze in hot water pipes; multi-component blends cause blooming and inconsistent protection. Solution: Lowinox TBM-6 (CAS 2664-38-2) integrates hindered phenol and thioether in one molecule, eliminating blooming and providing hydrolytic stability. • Exceptional synergy with carbon black, extending OIT in black polyolefin pipes. • Withstands hot aqueous/chlorinated environments, meeting extraction limits. • Low volatility and high scorch resistance ensure defect-free HVDC XLPE cable insulation. Sourced with ≥98% purity; ambient shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%)

0.08%

Synonyms

Canonical SMILES

Purity

Package Size

4,4'-Thiodi(3-methyl-6-tert-butylphenol) (CAS 2664-38-2), commercially recognized under trade names such as Lowinox TBM-6 and Santonox R, is a high-performance thiobisphenolic antioxidant designed for demanding polymer applications. Unlike conventional hindered phenols, this compound integrates both a primary sterically hindered phenolic group for radical scavenging and a secondary thioether linkage for hydroperoxide decomposition within a single molecular architecture. This dual-functionality provides exceptional thermo-oxidative stabilization without the need for multi-component additive blending. It is the established benchmark for medium, high, and extra-high voltage (HVDC) crosslinked polyethylene (XLPE) cable insulation, as well as carbon black-filled polyolefin pipes, due to its high purity, low volatility, and resistance to extraction in aqueous environments [1].

Research Fit

Substituting 4,4'-Thiodi(3-methyl-6-tert-butylphenol) with generic primary antioxidants, such as BHT or Irganox 1010, introduces significant processing and performance vulnerabilities. Standard ester-containing phenolics like Irganox 1010 are susceptible to hydrolysis in long-term aqueous or chlorinated environments, leading to a rapid loss of Oxidation Induction Time (OIT) and premature polymer degradation [1]. Furthermore, achieving equivalent protection with conventional phenolics requires the addition of secondary thioester or phosphite antioxidants. This physical blending creates differential migration rates, increasing the risk of additive blooming (exudation) and inconsistent stoichiometric protection at the polymer surface. Crucially, many standard methylenebis analogs and phenolic antioxidants react antagonistically with carbon black fillers, whereas the thiobisphenolic structure exhibits a unique synergism, making generic substitution in black-jacketed cables or pipes a direct cause of oxidative failure [2].

Substitution Risk

References

- [1] Lundbäck et al., 'Loss of stability by migration and chemical reaction of Santonox R in branched polyethylene under anaerobic and aerobic conditions,' Polymer Degradation and Stability, 2006.

- [2] Industrial Compounding Data, 'Polyethylene (Stabilization and Compounding),' Additive Interactions Review.

Carbon Black Synergism

In polyolefin compounding, the interaction between antioxidants and fillers dictates the final oxidative stability. Alkylated thiobisphenols, specifically 4,4'-Thiodi(3-methyl-6-tert-butylphenol), exhibit a strong synergistic effect when compounded with carbon black, significantly extending the Oxidation Induction Time (OIT). In direct contrast, methylenebis analogs (e.g., Antioxidant 2246) and standard phenolic antioxidants react antagonistically with carbon black, leading to a deactivation of the antioxidant mechanism and reduced thermal stability [1].

| Evidence Dimension | Interaction with carbon black in polyolefins |

| Target Compound Data | Strong synergistic extension of OIT |

| Comparator Or Baseline | Methylenebis analogs and standard phenolics (Antagonistic reduction in OIT) |

| Quantified Difference | Reversal from antagonism to synergism |

| Conditions | Carbon black-filled polyolefin compounding |

Critical for the procurement of stabilizers for black-jacketed wire, cable, and pipes where carbon black is mandatory for UV protection.

Hydrolysis Resistance vs. Ester-Based Antioxidants

Long-term aging studies of high-density polyethylene (HDPE) demonstrate that ester-containing hindered phenols, such as Irganox 1010, undergo ester hydrolysis during extended heat-oxygen stability tests in water, forming propanoic acid derivatives and losing stabilization efficacy. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) lacks vulnerable ester linkages, maintaining a highly stable concentration profile and preserving OIT even when exposed to water and chlorinated water at elevated temperatures (75–95 °C) [1].

| Evidence Dimension | Chemical stability in hot aqueous environments |

| Target Compound Data | Maintains structural integrity and flat concentration profiles (75–95 °C) |

| Comparator Or Baseline | Irganox 1010 (Undergoes ester hydrolysis and efficacy loss) |

| Quantified Difference | Elimination of hydrolytic degradation pathway |

| Conditions | HDPE/PE aging in water and chlorinated water at 75–95 °C |

Ensures long-term durability and prevents premature failure in crosslinked polyethylene (PEX) pipes and submarine cables.

Differential Migration Elimination

Conventional stabilization requires a physical blend of a primary antioxidant (e.g., BHT or Irganox 1076) and a secondary antioxidant (e.g., DSTDP). These blends suffer from differential migration rates, leading to additive blooming and surface exudation. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) incorporates both radical scavenging (hindered phenol) and hydroperoxide decomposition (thioether) in a single molecule with a molecular weight of 358.54 g/mol. This intramolecular dual-action ensures that both stabilization mechanisms migrate at an identical rate, preventing stoichiometric imbalances at the polymer surface [1].

| Evidence Dimension | Migration consistency and blooming risk |

| Target Compound Data | Single migration rate for both primary and secondary AO functions |

| Comparator Or Baseline | Binary blends (e.g., Phenolic + Thioester) (Differential migration and high blooming risk) |

| Quantified Difference | 100% synchronization of primary and secondary antioxidant delivery |

| Conditions | Polyolefin matrix processing and long-term aging |

Simplifies procurement by replacing two additives with one while eliminating production defects caused by additive exudation.

Scorch Resistance in HVDC Cables

In the production of medium and extra-high voltage (HVDC) crosslinked polyethylene (XLPE) cables, the antioxidant must not interfere prematurely with the peroxide crosslinking agents. 4,4'-Thiodi(3-methyl-6-tert-butylphenol) provides excellent scorch resistance, allowing for optimal crosslinking density without premature gelation during extrusion. Lower molecular weight phenolics like BHT are too volatile at extrusion temperatures, while non-thio phenolics can inappropriately quench peroxide radicals, reducing crosslinking efficiency and compromising dielectric strength [1].

| Evidence Dimension | Peroxide crosslinking compatibility |

| Target Compound Data | High scorch resistance and maintained crosslinking efficiency |

| Comparator Or Baseline | BHT and standard phenolics (High volatility and peroxide quenching) |

| Quantified Difference | Prevention of premature gelation (scorch) during extrusion |

| Conditions | Peroxide-catalyzed XLPE cable extrusion |

Directly dictates the manufacturability, yield, and dielectric reliability of high-voltage cable insulation.

HVDC XLPE Cable Insulation

The compound is the industry benchmark for HVDC cable insulation due to its exceptional scorch resistance, high purity, and compatibility with peroxide crosslinking, ensuring defect-free dielectric layers that resist thermo-oxidative degradation over decades of service [1].

Carbon Black-Filled Polyolefin Pipes

In applications requiring UV protection via carbon black, this compound is the optimal choice. Its unique synergism with carbon black fillers provides extended Oxidation Induction Time (OIT), outperforming standard phenolics and methylenebis analogs that exhibit severe antagonism [2].

Chlorinated Water Piping (HDPE/PEX)

For water infrastructure, the lack of hydrolyzable ester groups prevents the degradation seen in ester-based phenolics (like Irganox 1010) when exposed to hot aqueous and chlorinated environments, maintaining long-term structural integrity and compliance with extraction limits [3].

Application Fit Matrix

References

- [1] European Patent Office, 'EP3587484A1: Thiobis phenolic antioxidant/polyethylene glycol blends,' 2020.

- [2] Industrial Compounding Data, 'Polyethylene (Stabilization and Compounding),' Additive Interactions Review.

- [3] Lundbäck et al., 'Loss of stability by migration and chemical reaction of Santonox R in branched polyethylene under anaerobic and aerobic conditions,' Polymer Degradation and Stability, 2006.

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals

Light-gray to tan powder with a slightly aromatic odor.

Color/Form

FINE WHITE CRYSTALS

Light gray to tan powder.

XLogP3

Exact Mass

Flash Point

420°F

Density

1.10

Odor

Appearance

Melting Point

162.0 °C

150 °C

302°F

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 804 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 747 of 804 companies with hazard statement code(s):;

H317 (92.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (71.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (34.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (34.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000006 mmHg

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types